4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester
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Overview
Description
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester is an organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a valuable subject for various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3,4-dichlorophenylamine with acryloyl chloride to form the acryloylamino intermediate. This intermediate is then reacted with butyric acid methyl ester under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Solvents like toluene and catalysts may be used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into its reduced forms.
Substitution: Common in organic synthesis to replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Used in the production of polymers, coatings, and other materials .
Mechanism of Action
The mechanism by which 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis-(3,4-Dichloro-phenyl)-urea: Shares structural similarities but differs in functional groups and applications.
[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid methyl ester: Another compound with similar functional groups but distinct chemical properties.
Uniqueness
Its versatility in undergoing various chemical reactions and its broad range of applications in different fields highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
methyl 4-[[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c1-20-14(19)3-2-8-17-13(18)7-5-10-4-6-11(15)12(16)9-10/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKRYRFFBNDGDI-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCNC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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